1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-

Overview

Description

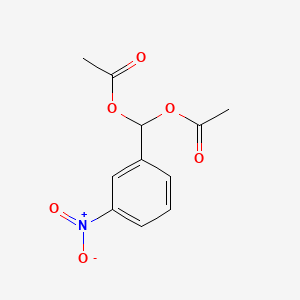

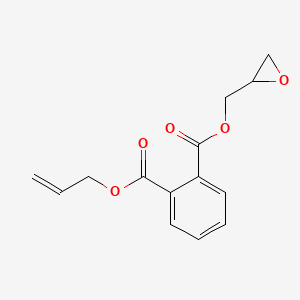

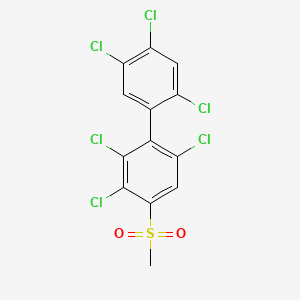

1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- (1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl) is a synthetic organic compound that is used in a variety of scientific applications. It is a synthetic compound with a molecular weight of 602.85 g/mol and a molecular formula of C17H11Cl6O2S. It is a colorless solid and has a melting point of 170-173°C. It is soluble in chloroform and ethanol and insoluble in water.

Mechanism of Action

1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl has a wide range of mechanisms of action. It is a lipophilic compound that can act as an insecticide by binding to the cell membrane of insects and disrupting the normal functioning of the cells. It can also act as a fungicide by inhibiting the growth of fungi and bacteria. In addition, it has been shown to inhibit the growth of certain plant species.

Biochemical and Physiological Effects

1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl has a range of biochemical and physiological effects. It is known to act as an inhibitor of enzymes involved in the breakdown of fatty acids and cholesterol, which can lead to an increase in blood cholesterol levels. It is also known to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body. In addition, it has been shown to have an effect on the endocrine system, as it can interfere with the production of certain hormones.

Advantages and Limitations for Lab Experiments

1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive and readily available compound, making it ideal for use in a wide range of applications. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is not very stable and can be easily degraded by light and heat.

Future Directions

1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl has a range of potential future applications. It could be used to develop new insecticides and fungicides that are more effective and less toxic than current products. It could also be used to develop new pharmaceuticals and other fine chemicals. In addition, it could be used as a starting material in the synthesis of more complex organic compounds. Finally, it could be used to develop new materials that have improved properties such as increased solubility, stability, and biodegradability.

Scientific Research Applications

1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl is used in a variety of scientific applications. It is used as an intermediate in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used in the production of pharmaceuticals and other fine chemicals. In addition, it is used as an insecticide, a fungicide, and a herbicide.

properties

IUPAC Name |

1,3,4-trichloro-5-methylsulfonyl-2-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)11(13(19)12(10)18)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAUWQDQUNCYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151527 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116806-76-9 | |

| Record name | 4-(Methylsulfonyl)-PCB 149 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116806-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116806769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.